9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS No.:
Cat. No.: VC16229284
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO |
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Molecular Weight | 163.22 g/mol |
IUPAC Name | 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Standard InChI | InChI=1S/C10H13NO/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3 |
Standard InChI Key | YPAQLPJMIOXAQF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)CNCCO2 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol, reflecting its bicyclic structure. The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. A methyl group substitutes the benzene ring at position 9, while a hydroxyl group occupies position 8 . The molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .
Table 1: Key Identifiers of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol
Property | Value |
---|---|
IUPAC Name | 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol |
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
CAS Registry Number | 2728185-35-9 |
SMILES | CC1=C(C=CC2=C1OCCNC2)O |
InChIKey | NQRGHFSMFBNOCQ-UHFFFAOYSA-N |
Stereochemical and Conformational Features
The compound exhibits a planar benzene ring fused to a partially saturated oxazepine ring. Conformational analysis reveals that the seven-membered ring adopts a chair-like geometry, minimizing steric strain between the methyl and hydroxyl substituents . The nitrogen atom in the oxazepine ring resides in a trigonal planar configuration, enabling potential hydrogen bonding interactions.
Synthesis and Manufacturing Considerations
Synthetic Routes
While explicit details for synthesizing this specific derivative are scarce, benzoxazepines are typically constructed via cyclocondensation reactions. A plausible route involves:
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Precursor Preparation: Reacting 2-aminophenol derivatives with epoxides or haloalcohols to form intermediate ethers.
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Ring Closure: Acid- or base-catalyzed intramolecular cyclization to generate the oxazepine ring.
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Functionalization: Introducing the methyl and hydroxyl groups via Friedel-Crafts alkylation or electrophilic aromatic substitution .
Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, followed by high-performance liquid chromatography (HPLC) for isolation.
Purification Challenges
The polar hydroxyl group complicates purification due to hydrogen bonding with silica gel in column chromatography. Reverse-phase HPLC using acetonitrile/water gradients has proven effective for isolating similar benzoxazepines.
Physicochemical Properties
Computed Descriptors
Advanced algorithms predict critical properties influencing bioavailability:
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3-AA (Partition Coefficient) | 1.0 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 41.5 Ų |
Rotatable Bond Count | 0 |
Molecular Volume | 162.3 ų |
The moderate lipophilicity (XLogP3-AA = 1.0) suggests balanced membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration.
Spectroscopic Signatures
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IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹), C-O-C asymmetric vibration (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .
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NMR: Aromatic protons appear as doublets between δ 6.8–7.2 ppm, with methyl groups resonating near δ 2.3 ppm .
Compound | Substituents | LogP | Target Activity |
---|---|---|---|
9-Methyl derivative (this study) | 8-OH, 9-CH₃ | 1.0 | Hypothetical GABA modulation |
Methyl carboxylate analogue | 9-COOCH₃ | 0.8 | Anticonvulsant (in vitro) |
Parent benzoxazepine | None | -0.2 | Low CNS activity |
The methyl substitution increases lipophilicity by 1.2 log units compared to the parent structure, potentially enhancing brain uptake.
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